

# An In-depth Technical Guide to 3-(2-Oxopiperidin-1-yl)propanoic Acid

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## Compound of Interest

Compound Name: 3-(2-Oxopiperidin-1-yl)propanoic acid

Cat. No.: B054340

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## Abstract

**3-(2-Oxopiperidin-1-yl)propanoic acid** is a chemical compound featuring a 2-piperidone moiety N-substituted with a propanoic acid chain. While specific research on this exact molecule is limited in publicly accessible literature, its structural components—the piperidone ring and the propanoic acid group—are present in a wide array of biologically active molecules. This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental protocols relevant to **3-(2-oxopiperidin-1-yl)propanoic acid** and its close analogs, serving as a foundational resource for researchers in medicinal chemistry and drug discovery.

## Chemical Properties and Data

Quantitative data for **3-(2-Oxopiperidin-1-yl)propanoic acid** is not extensively reported in the literature. The following table summarizes the available physicochemical properties.

Property	Value
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>3</sub>
Molecular Weight	171.19 g/mol
CAS Number	117705-04-1
Appearance	Predicted to be a white to off-white solid.
Solubility	Expected to have some water solubility due to the carboxylic acid and amide functionalities. Solubility in organic solvents is likely to vary.
Predicted LogP	-0.6

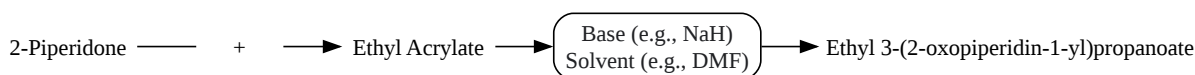
## Synthesis and Experimental Protocols

The synthesis of **3-(2-oxopiperidin-1-yl)propanoic acid** can be logically achieved through a Michael addition reaction. This involves the addition of the lactam nitrogen of 2-piperidone to an acrylic acid derivative. Below is a generalized experimental protocol based on standard organic chemistry procedures for similar reactions.

### Synthesis of Ethyl 3-(2-oxopiperidin-1-yl)propanoate

This procedure outlines the synthesis of the ethyl ester of the target compound, which can then be hydrolyzed to the final carboxylic acid.

Reaction Scheme:



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Caption: Synthesis of the ethyl ester intermediate.

Materials:

- 2-Piperidone
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acrylate
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Argon or Nitrogen gas for inert atmosphere

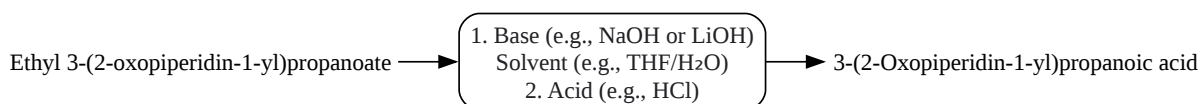
Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet, add sodium hydride (1.1 equivalents) under a positive pressure of inert gas.
- Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
- Add anhydrous DMF to the flask to suspend the sodium hydride.
- Dissolve 2-piperidone (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
- Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases, indicating the formation of the sodium salt of 2-piperidone.
- Cool the reaction mixture back to 0 °C and add ethyl acrylate (1.2 equivalents) dropwise via the dropping funnel.

- Let the reaction mixture warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous  $\text{NH}_4\text{Cl}$  solution at  $0\text{ }^\circ\text{C}$ .
- Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-oxopiperidin-1-yl)propanoate.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

## Hydrolysis to 3-(2-Oxopiperidin-1-yl)propanoic Acid

Reaction Scheme:



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Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

- Ethyl 3-(2-oxopiperidin-1-yl)propanoate
- Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water

- 1 M Hydrochloric acid (HCl)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- Dissolve the purified ethyl 3-(2-oxopiperidin-1-yl)propanoate in a mixture of THF and water.
- Add an excess of NaOH or LiOH (e.g., 2-3 equivalents) to the solution.
- Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC until the starting material is consumed.
- Remove the THF under reduced pressure.
- Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl.
- Extract the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
- Combine the organic extracts, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield **3-(2-oxopiperidin-1-yl)propanoic acid**.
- The product can be further purified by recrystallization if necessary.

## Potential Biological Activities and Signaling Pathways

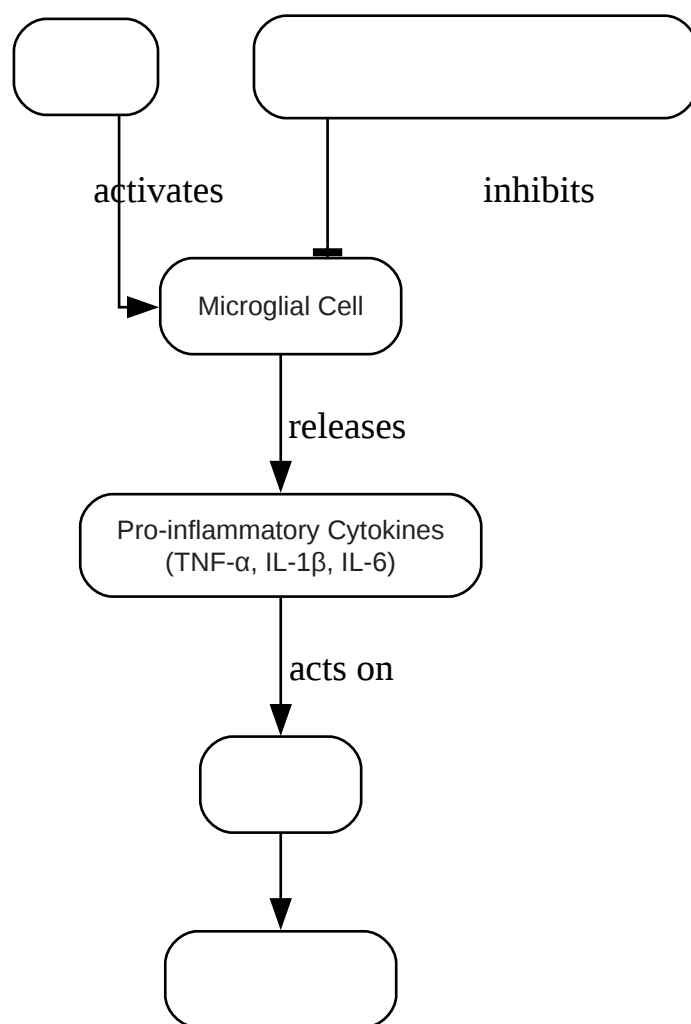
While direct biological data for **3-(2-oxopiperidin-1-yl)propanoic acid** is scarce, the 2-piperidone and propanoic acid moieties are present in numerous compounds with significant pharmacological activities. This suggests that the target molecule could be a valuable scaffold for medicinal chemistry research.

## Potential Therapeutic Areas

- **Anti-inflammatory Activity:** Propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).<sup>[1]</sup> Additionally, some piperidone derivatives have shown anti-inflammatory properties.<sup>[2]</sup>
- **Anticancer Activity:** The piperidone ring is a common feature in various anticancer agents.
- **Neuroprotective Effects:** Certain 2-piperidone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's by inhibiting  $\beta$ -amyloid aggregation and neuroinflammation.<sup>[3]</sup>

## Postulated Signaling Pathway Involvement

Based on the activities of related compounds, **3-(2-oxopiperidin-1-yl)propanoic acid** derivatives could potentially modulate inflammatory pathways. For instance, they might inhibit the production of pro-inflammatory cytokines.



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Caption: Potential inhibition of neuroinflammation.

## Summary of Biological Data for Related Compounds

The following tables summarize quantitative data for structurally related compounds to provide a basis for potential research directions.

Table 1: Anti-inflammatory Activity of Piperidone Derivatives

Compound/Derivative	Assay	Result	Reference
N-cyclohexylcarboxamide derivative of piperidine-2,4,6-trione	Carrageenan-induced paw edema in rats	Increased anti-inflammatory activity compared to parent compound	
2-Piperidone derivatives	Inhibition of pro-inflammatory cytokine (TNF- $\alpha$ , IL-1 $\beta$ , IL-6) production in LPS-stimulated BV-2 microglial cells	Effective suppression observed	

Table 2: Cytotoxicity of Propanoic Acid Derivatives

Compound/Derivative	Cell Line	IC <sub>50</sub> / GI <sub>50</sub>	Reference
N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamide (9e)	MCF-7 (breast cancer)	1.32 $\mu$ M	[4]
Phenylpropanoic acid derivatives with lipophilic esters	Human solid tumor cell lines	GI <sub>50</sub> 3.1-21 $\mu$ M	

## Conclusion

**3-(2-Oxopiperidin-1-yl)propanoic acid** represents an under-explored molecule with a chemical structure that suggests potential for a range of biological activities, particularly in the areas of inflammation, oncology, and neuroprotection. The synthetic routes to this compound are feasible through established chemical reactions like the Michael addition. This technical guide provides a foundational framework for researchers interested in synthesizing and evaluating this compound and its derivatives for novel therapeutic applications. Further



investigation is warranted to fully characterize its physicochemical properties and pharmacological profile.

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